Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate
Overview
Description
Biochemical Analysis
Biochemical Properties
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. This compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other biochemical transformations. For instance, it is used as a substrate in enzymatic reactions involving proteases and peptidases, which catalyze the hydrolysis of peptide bonds . The nature of these interactions is primarily based on the compound’s ability to form stable intermediates with the active sites of these enzymes, thereby enhancing the efficiency of the reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, this compound can alter cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor or activator, depending on the specific context of the reaction . For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing the hydrolysis of peptide bonds. Conversely, it can also activate other enzymes by stabilizing their active conformations, leading to enhanced catalytic activity.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the specific experimental conditions. For example, prolonged exposure to this compound may lead to changes in gene expression and metabolic activity, which can have significant implications for cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed in studies, where a certain dosage level leads to a significant change in the compound’s impact on cellular and physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, it may enhance the activity of enzymes involved in amino acid metabolism, leading to increased production of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect metabolic processes and energy production. The precise subcellular localization of this compound is crucial for understanding its role in cellular function and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the reaction of tert-butyl carbamate with methyl 3-aminopentanoate under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran at low temperatures (0°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The tert-butoxycarbonyl (Boc) group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate involves its interaction with specific molecular targets and pathways. The Boc group protects the amino functionality during chemical reactions, allowing for selective modifications. Upon removal of the Boc group, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxy)carbonyl]amino-3-hydroxy-3-phenylpropanoate
- Methyl 3-[(tert-butoxy)carbonyl]amino-2-methylpropanoate
- Methyl 3-[(tert-butoxy)carbonyl]amino-4-methylpentanoate
Uniqueness
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it particularly useful in multi-step organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-8(7-9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUZDDUVCLVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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